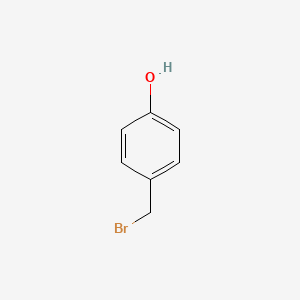
4-(Bromomethyl)phenol
Cat. No. B1630418
Key on ui cas rn:
55909-73-4
M. Wt: 187.03 g/mol
InChI Key: MKNQNPYGAQGARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04564694
Procedure details


Dried bromine gas (Br2) was blown through a mixed solution of 33 g of p-hydroxybenzyl alcohol ##STR133## and 900 ml of benzene for 2 hours while cooling the solution with ice water. Thereafter, the solution was stirred for 2 hours, and then distilled to obtain p-hydroxybenzyl bromide ##STR134## The boiling point of this compound was 125°-126° C./15 mmHg.


[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[Br:1]Br.[CH:3]1[C:8]([CH2:9]O)=[CH:7][CH:6]=[C:5]([OH:11])[CH:4]=1>C1C=CC=CC=1>[OH:11][C:5]1[CH:6]=[CH:7][C:8]([CH2:9][Br:1])=[CH:3][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Two
|
Name
|
|
|
Quantity
|
33 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1CO)O
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the solution was stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

